

Application Note: Scale-Up Process for Ethynylation of Cyclic Enones

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Compound of Interest

Compound Name: 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Cat. No.: B13836739

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-Ethynylsteroids (e.g., Norethisterone)

Executive Summary & Strategic Relevance

The ethynylation of cyclic enones—specifically the 1,2-addition of acetylene to the carbonyl group—is a cornerstone transformation in the synthesis of steroid hormones (e.g., Norethisterone, Mifepristone). While bench-scale chemistry often utilizes lithium acetylide in liquid ammonia, this route is operationally prohibitive at scale due to cryogenic requirements and toxicity.

This guide details two scalable protocols: a Robust Batch Process utilizing potassium tert-butoxide (

-BuOK) and a Continuous Flow Process designed to mitigate the explosion hazards of acetylene gas.

Key Technical Challenges

Variable	Challenge	Mitigation Strategy
Regioselectivity	Competition between 1,2-addition (desired) and 1,4-conjugate addition.[1]	Use of "Hard" nucleophiles (HSAB theory) and kinetic control at low temperatures.
Safety	Acetylene is thermodynamically unstable; explosive decomposition >2 bar pressure.	Strict pressure limits (<1.5 bar); elimination of Cu/Ag alloys; Continuous Flow.
Mass Transfer	Acetylene solubility is the rate-limiting step in scale-up.	High-shear mixing in batch; high interfacial surface area in flow reactors.

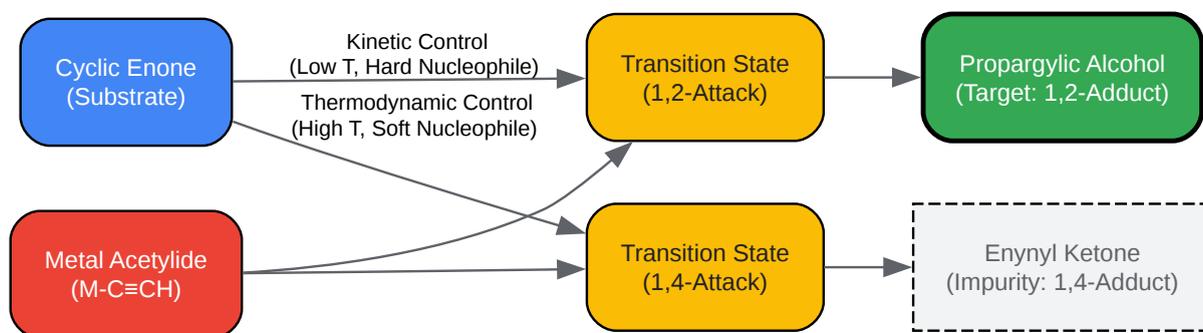
Reaction Mechanism & Selectivity Logic

To achieve high yield, the process must favor the attack of the acetylide anion on the carbonyl carbon (1,2-addition) over the -carbon (1,4-addition).

- 1,2-Addition (Kinetic Product): Favored by hard nucleophiles (Li, K counterions), low temperatures, and sterically unhindered carbonyls.
- 1,4-Addition (Thermodynamic Product): Favored by soft nucleophiles (Cu, Zn counterions) and higher temperatures.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways. For cyclic enones like 19-nor-4-androstenedione, protecting the A-ring enone (e.g., as a dienol ether) is often required to direct ethynylation solely to the C17 ketone, though direct selective ethynylation is possible under specific conditions.



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Caption: Divergent reaction pathways. 1,2-addition is the target for API synthesis, requiring strict kinetic control.

Protocol A: Batch Scale-Up (Modified Industrial Method)

Scope: Suitable for multigram to kilogram scale where flow infrastructure is unavailable.

Chemistry: Potassium tert-butoxide (

-BuOK) in THF/Toluene. Safety Critical: Acetylene pressure must never exceed 1.5 bar (absolute).

Reagents & Equipment[1][2][3][4][5][6]

- Substrate: Cyclic Enone (e.g., Estr-4-ene-3,17-dione or protected equivalent).
- Base:
 - BuOK (1.0 M in THF).
- Gas: Acetylene (High Purity, acetone-free if possible, or scrubbed).
- Reactor: Hastelloy or Stainless Steel (316L) autoclave. NO COPPER FITTINGS.

Step-by-Step Methodology

- System Inerting (Self-Validating Step):

- Purge reactor with

until

sensor reads < 1%.
- Validation: Pressurize to 3 bar with

and hold for 30 mins to leak check. Vent to atmospheric pressure.
- Acetylene Saturation:
 - Charge anhydrous THF and Toluene (1:1 ratio) to the reactor.
 - Cool solvent to 0°C.
 - Introduce Acetylene gas via a subsurface sparger. Maintain pressure at 0.5 bar (gauge).
 - Endpoint: Saturation is reached when mass flow controller (MFC) indicates flow drop-off to near zero while pressure is stable.
- Reagent Addition:
 - Add

-BuOK solution slowly via a metering pump, maintaining internal temperature < 5°C.
 - Wait: Stir for 30 minutes to generate the potassium acetylide species in situ.
- Substrate Injection:
 - Dissolve the Cyclic Enone in minimal THF.
 - Inject into the reactor over 60 minutes.
 - Exotherm Control: Adjust addition rate to keep

.
- Reaction & Monitoring:

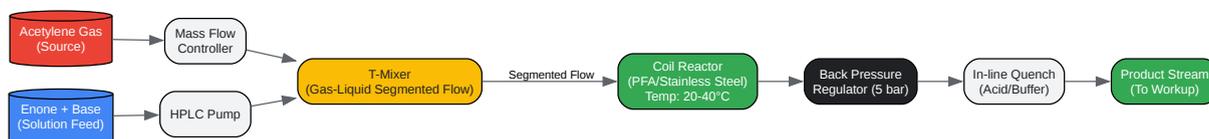
- Stir vigorously (high RPM essential for gas-liquid mass transfer).
- Validation: Sample at 2 hours. Perform HPLC.
- Stop Criteria: < 2% unreacted starting material. If > 2%, repressurize acetylene to 0.5 bar and stir 1 hr.
- Quench & Workup:
 - Vent acetylene to a scrubber (flare or dilute with).
 - Quench with 20% aq. or dilute (careful of gas evolution).
 - Separate phases. The organic layer contains the 17 -ethynyl carbinol.

Protocol B: Continuous Flow Process (Modern Standard)

Scope: Preferred for industrial scale-up due to enhanced safety profile and mass transfer.

Advantage: The "active inventory" of acetylene is negligible, allowing for slightly higher pressures (up to 5-10 bar) within the micro-channels to accelerate kinetics, provided the system is rated.

Process Flow Diagram (PFD)



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Caption: Continuous flow setup. The BPR maintains acetylene in solution, significantly increasing reaction rate.

Step-by-Step Methodology

- Feed Preparation:
 - Solution A: Cyclic Enone (0.5 M) +
-BuOK (1.2 equiv) in anhydrous DMSO/THF (DMSO improves acetylene solubility and prevents clogging).
 - Gas: Acetylene cylinder regulated to system pressure.[2]
- System Setup:
 - Reactor: 20 mL PFA coil or Tube-in-Tube reactor (allows gas permeation without bubbles).
 - Back Pressure Regulator (BPR): Set to 5 bar (75 psi). This keeps acetylene dissolved and prevents gas breakout, ensuring a single liquid phase or stable slug flow.
- Operation:
 - Start solvent flow first to pressurize system.
 - Introduce Acetylene via MFC. Ratio Gas:Liquid should be ~1.5:1 (molar excess of gas).
 - Start Solution A pump.

- Residence Time: Set flow rate for 10–20 minute residence time.
- Steady State Validation:
 - Discard the first 2 reactor volumes (dispersion zone).
 - Collect fraction at residence time.
 - Analysis: HPLC check. If conversion < 98%, decrease flow rate (increase residence time).
- Shutdown:
 - Switch Solution A to pure solvent. Flush for 3 reactor volumes.
 - Turn off Acetylene. Flush with Nitrogen.

Safety & Engineering Controls

Acetylene Handling Rules

- Material Compatibility: Acetylene forms explosive acetylides with Copper, Silver, and Mercury. All piping, valves, and regulators must be Stainless Steel (316L) or compatible plastics (PFA/PTFE).
- Decomposition: Pure acetylene can decompose explosively above 2 bar (absolute) or 15 psig.
 - Batch: Never exceed 1.5 bar.
 - Flow: Higher pressures (up to 10-15 bar) are permissible only in micro-reactors where the channel diameter is below the quenching distance of the decomposition flame (typically < 500 m).
- Solvent Choice: Avoid solvents that react with strong bases (e.g., acetone, ethyl acetate). Preferred: THF, Toluene, DMSO, NMP.[3]

References

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